JP1302 dihydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

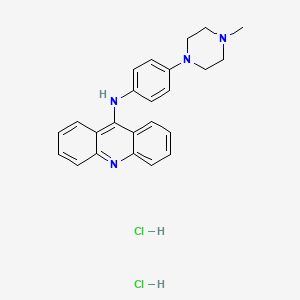

N-[4-(4-methylpiperazin-1-yl)phenyl]acridin-9-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N4.2ClH/c1-27-14-16-28(17-15-27)19-12-10-18(11-13-19)25-24-20-6-2-4-8-22(20)26-23-9-5-3-7-21(23)24;;/h2-13H,14-17H2,1H3,(H,25,26);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVZOADYFJAJZGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=CC=C(C=C2)NC3=C4C=CC=CC4=NC5=CC=CC=C53.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26Cl2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of JP1302 Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

JP1302 dihydrochloride (B599025) is a potent and highly selective antagonist of the α2C-adrenoceptor (α2C-AR).[1][2][3] Its mechanism of action is centered on its high-affinity binding to and subsequent blockade of this specific adrenoceptor subtype, leading to modulation of neurotransmitter release in the central nervous system (CNS). This targeted action confers antidepressant and antipsychotic-like effects in preclinical models, suggesting its therapeutic potential for neuropsychiatric disorders.[1][4][5] This document provides a comprehensive overview of the pharmacological properties, mechanism of action, and experimental characterization of JP1302 dihydrochloride.

Core Mechanism of Action: Selective α2C-Adrenoceptor Antagonism

The primary mechanism of action of this compound is its function as a competitive antagonist at the α2C-adrenoceptor.[1][2][3][4][5] Unlike non-selective α2-AR antagonists, JP1302 exhibits a significantly higher affinity and potency for the α2C subtype compared to the α2A and α2B subtypes.[4][6] This selectivity is crucial as the different α2-AR subtypes have distinct physiological roles; for instance, the α2A subtype is primarily associated with sedation and hypotension, effects not observed with JP1302.[4][5][6]

The α2C-adrenoceptor is predominantly expressed in specific regions of the CNS, including the striatum, olfactory tubercle, and hippocampus.[4] By selectively blocking these receptors, JP1302 can modulate neuronal firing and neurotransmitter release in these key brain areas.[4]

Quantitative Pharmacological Data

The selectivity of JP1302 is quantified by its binding affinity (Ki) and functional antagonist potency (KB) values at human α2-adrenoceptor subtypes.

| Receptor Subtype | Binding Affinity (Ki) in nM | Antagonist Potency (KB) in nM |

| Human α2C | 28[1][2][3] | 16[1][4][5][7] |

| Human α2A | 3150 | 1500[4][5] |

| Human α2B | 1470 | 2200[4][5] |

| Human α2D | 1700 | Not Reported |

Table 1: Binding affinities and antagonist potencies of this compound at human α2-adrenoceptor subtypes.

The data clearly demonstrates the high selectivity of JP1302 for the α2C subtype, with approximately 50- to 100-fold greater selectivity over other α2 subtypes.[1][2][6]

Signaling Pathways and Downstream Effects

α2-Adrenoceptors are G-protein coupled receptors (GPCRs) that, upon activation by endogenous agonists like norepinephrine, typically inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) and modulation of ion channel activity. This results in a reduction of neurotransmitter release from the presynaptic terminal.

JP1302, as an antagonist, blocks the α2C-adrenoceptor, thereby preventing the inhibitory action of endogenous agonists. This "disinhibition" is thought to increase the release of neurotransmitters, such as GABA, in brain regions like the striatum.[8] This modulation of GABAergic and potentially other neurotransmitter systems is hypothesized to underlie the observed antidepressant and antipsychotic-like effects.[8]

Figure 1: Proposed mechanism of JP1302 action at the presynaptic terminal.

Key Experimental Protocols

The pharmacological profile of JP1302 was established through a series of standard in vitro and in vivo assays.[4][5]

In Vitro Radioligand Binding Assays

-

Objective: To determine the binding affinity (Ki) of JP1302 for different α2-adrenoceptor subtypes.

-

Methodology:

-

Receptor Preparation: Membranes were prepared from cell lines stably expressing individual human α2-adrenoceptor subtypes (α2A, α2B, α2C).

-

Radioligand: A specific radioligand, such as [3H]RS-79948, is used to label the receptors.

-

Competition Assay: The cell membranes are incubated with a fixed concentration of the radioligand in the presence of varying concentrations of JP1302.

-

Separation and Counting: Bound and free radioligand are separated by rapid filtration. The amount of bound radioactivity is quantified using liquid scintillation counting.

-

Data Analysis: The IC50 value (concentration of JP1302 that inhibits 50% of specific radioligand binding) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

-

In Vitro Functional Antagonism Assay ([35S]GTPγS Binding)

-

Objective: To determine the functional antagonist potency (KB) of JP1302.

-

Methodology:

-

Assay Principle: This assay measures the activation of G-proteins coupled to the adrenoceptor. Agonist binding promotes the exchange of GDP for the non-hydrolyzable GTP analog, [35S]GTPγS, on the Gα subunit.

-

Procedure: Cell membranes expressing the α2C-adrenoceptor are incubated with [35S]GTPγS, an agonist (e.g., adrenaline), and varying concentrations of JP1302.

-

Measurement: The amount of [35S]GTPγS incorporated is measured.

-

Data Analysis: The ability of JP1302 to inhibit the agonist-stimulated [35S]GTPγS binding is quantified to determine its antagonist potency (KB).

-

Figure 2: Workflow for in vitro radioligand binding assay.

In Vivo Forced Swimming Test (FST)

-

Objective: To assess the antidepressant-like effects of JP1302.

-

Methodology:

-

Animals: Male NMRI mice or Sprague-Dawley/Wistar rats are used.[4][6]

-

Procedure: Animals are placed individually in a cylinder filled with water from which they cannot escape. The test typically consists of a pre-test session followed by a test session 24 hours later.

-

Drug Administration: JP1302 (e.g., 1-10 μmol/kg) or a vehicle control is administered before the test session.[1][2][6]

-

Measurement: The duration of immobility (a state of behavioral despair) during the test session is recorded.

-

Interpretation: A significant reduction in immobility time is interpreted as an antidepressant-like effect. JP1302 was found to effectively reduce immobility in this test.[4][5]

-

In Vivo Prepulse Inhibition (PPI) of Startle Reflex

-

Objective: To assess the antipsychotic-like effects of JP1302. PPI is a neurological phenomenon where a weaker prestimulus (prepulse) inhibits the reaction to a subsequent strong, startling stimulus. This response is often deficient in schizophrenic patients.

-

Methodology:

-

Animals: Rats are used.[4]

-

Apparatus: Animals are placed in a startle chamber that can deliver acoustic stimuli and measure the whole-body startle response.

-

Psychosis Model: A deficit in PPI is induced by administering a psychotomimetic agent like phencyclidine (PCP).[4][6]

-

Drug Administration: JP1302 (e.g., 5 μmol/kg) is administered to the animals.[1][2][6]

-

Procedure: The test session involves trials with the startling pulse alone and trials where the pulse is preceded by a weaker prepulse.

-

Measurement: The amplitude of the startle response is measured in both trial types. PPI is calculated as the percentage reduction in the startle response in the prepulse trials compared to the pulse-alone trials.

-

Interpretation: JP1302 was shown to reverse the PCP-induced deficit in PPI, suggesting antipsychotic-like potential.[4][5][6]

-

Figure 3: Logical relationship between receptor selectivity and observed effects.

Conclusions and Implications

This compound is a valuable pharmacological tool for investigating the specific roles of the α2C-adrenoceptor. Its mechanism of action, characterized by potent and selective antagonism of the α2C-AR, distinguishes it from non-selective α2-AR ligands. The resulting antidepressant and antipsychotic-like effects in preclinical models, without the sedative side effects associated with α2A-AR modulation, highlight the therapeutic potential of selective α2C-AR antagonism for treating neuropsychiatric disorders.[4][5] Further research into this mechanism may pave the way for novel treatments for depression, schizophrenia, and related conditions.[8]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | Adrenergic Receptor | TargetMol [targetmol.com]

- 4. Pharmacological characterization and CNS effects of a novel highly selective α2C-adrenoceptor antagonist JP-1302 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacological characterization and CNS effects of a novel highly selective alpha2C-adrenoceptor antagonist JP-1302 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. JP-1302: a new tool to shed light on the roles of α2C-adrenoceptors in brain - PMC [pmc.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. Therapeutic Potential of Selectively Targeting the α2C-Adrenoceptor in Cognition, Depression, and Schizophrenia—New Developments and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]

JP-1302 Dihydrochloride: A Technical Guide to a Selective Alpha-2C Adrenoceptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

JP-1302 dihydrochloride (B599025) is a potent and highly selective antagonist of the alpha-2C adrenoceptor (α2C-AR), a G protein-coupled receptor involved in the regulation of neurotransmitter release.[1][2][3] This high selectivity, particularly over other alpha-2 adrenoceptor subtypes, has established JP-1302 as a critical pharmacological tool for investigating the physiological and pathophysiological roles of the α2C-AR.[4][5] Emerging research suggests its therapeutic potential in neuropsychiatric disorders and renal dysfunction.[3][6] This technical guide provides a comprehensive overview of JP-1302 dihydrochloride, including its pharmacological properties, detailed experimental protocols for its characterization, and insights into the α2C-adrenoceptor signaling pathway.

Chemical and Physical Properties

JP-1302 dihydrochloride, with the chemical name N-[4-(4-Methyl-1-piperazinyl)phenyl]-9-acridinamine dihydrochloride, is a well-characterized compound used in preclinical research.[1]

| Property | Value | Reference |

| Chemical Name | N-[4-(4-Methyl-1-piperazinyl)phenyl]-9-acridinamine dihydrochloride | [1] |

| Molecular Formula | C24H24N4•2HCl | [7] |

| Molecular Weight | 441.4 g/mol | [1] |

| Purity | ≥98% (HPLC) | [1] |

| CAS Number | 1259314-65-2 | [2] |

Pharmacological Profile: Binding Affinity and Functional Activity

JP-1302 exhibits significant selectivity for the human α2C-adrenoceptor subtype. Its binding affinity (Ki) and antagonist activity (Kb) have been determined through various in vitro assays.

Table 2.1: Binding Affinity (Ki) of JP-1302 at Human and Rodent α2-Adrenoceptor Subtypes

| Receptor Subtype | Species | Ki (nM) | Selectivity (fold) vs. α2C | Reference |

| α2C | Human | 28 ± 2 | - | [8] |

| α2B | Human | 1470 ± 130 | ~53 | [8] |

| α2A | Human | 3150 ± 50 | ~113 | [8] |

| α2D | Rodent | 1700 ± 200 | ~61 | [8] |

Table 2.2: Antagonist Potency (Kb) of JP-1302 at Human α2-Adrenoceptor Subtypes

| Receptor Subtype | Species | Kb (nM) | Reference |

| α2C | Human | 16 | [2][3][4] |

| α2A | Human | 1500 | [4][9] |

| α2B | Human | 2200 | [4][9] |

Mechanism of Action

The alpha-2C adrenoceptor is a G protein-coupled receptor (GPCR) that primarily couples to inhibitory G proteins (Gi/Go).[10][11] Upon activation by endogenous catecholamines like norepinephrine (B1679862) and epinephrine, the α2C-AR inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[12][13] This signaling cascade ultimately modulates neurotransmitter release, with the α2C-AR playing a role in neurotransmission at lower frequencies of nerve activity.[12][13] JP-1302 acts as a competitive antagonist at the α2C-AR, blocking the binding of endogenous agonists and thereby inhibiting the receptor's downstream signaling.

Figure 1: Alpha-2C Adrenoceptor Signaling Pathway and JP-1302 Antagonism.

Experimental Protocols

The characterization of JP-1302 has been achieved through a series of well-defined in vitro and in vivo experimental protocols.

In Vitro Assays

These assays are fundamental for determining the binding affinity (Ki) of a compound for a specific receptor.

-

Objective: To determine the affinity of JP-1302 for human α2A, α2B, and α2C, and mouse α2D adrenoceptor subtypes.

-

Materials:

-

Membranes from cells stably transfected with the respective human or mouse α2-adrenoceptor subtypes (e.g., Shionogi S115 or CHO cells).[4]

-

Radioligands: [3H]-rauwolscine or [3H]-RX821002.[4]

-

JP-1302 dihydrochloride.

-

Non-labeled competitor (e.g., phentolamine) to determine non-specific binding.

-

Binding buffer.

-

Scintillation counter.

-

-

Procedure:

-

Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of JP-1302.

-

Parallel incubations are performed in the presence of an excess of a non-labeled competitor to determine non-specific binding.

-

After reaching equilibrium, the bound and free radioligand are separated by rapid filtration.

-

The radioactivity retained on the filters is quantified using a scintillation counter.

-

The IC50 values (concentration of JP-1302 that inhibits 50% of the specific binding of the radioligand) are determined by non-linear regression analysis.

-

The Ki values are calculated from the IC50 values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[4]

-

This functional assay measures the activation of G proteins coupled to the receptor and is used to determine the antagonist potency (Kb) of a compound.

-

Objective: To determine the antagonist activity of JP-1302 at the human α2C-adrenoceptor.

-

Materials:

-

Membranes from cells expressing the human α2C-adrenoceptor.

-

[35S]GTPγS.

-

Agonist (e.g., adrenaline).[1]

-

JP-1302 dihydrochloride.

-

GDP.

-

Assay buffer.

-

-

Procedure:

-

Pre-incubate the cell membranes with varying concentrations of JP-1302.

-

Add a fixed concentration of the agonist (adrenaline) to stimulate G protein activation.

-

Initiate the binding reaction by adding [35S]GTPγS and GDP.

-

After incubation, the reaction is terminated, and the bound [35S]GTPγS is separated from the free form by filtration.

-

The amount of bound [35S]GTPγS is quantified by scintillation counting.

-

The Kb value is determined by analyzing the concentration-response curves of the agonist in the absence and presence of different concentrations of JP-1302.

-

References

- 1. JP 1302 dihydrochloride | Adrenergic α2 Receptors | Tocris Bioscience [tocris.com]

- 2. JP1302 dihydrochloride | Adrenergic Receptor | TargetMol [targetmol.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Pharmacological characterization and CNS effects of a novel highly selective α2C-adrenoceptor antagonist JP-1302 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. JP-1302: a new tool to shed light on the roles of α2C-adrenoceptors in brain - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. scbt.com [scbt.com]

- 8. NB-64-12141-100mg | JP1302 [80259-18-3] Clinisciences [clinisciences.com]

- 9. Pharmacological characterization and CNS effects of a novel highly selective alpha2C-adrenoceptor antagonist JP-1302 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Reactome | Alpha-2A,alpha-2C Adrenergic Receptors activate Gi.Go heterotrimeric G proteins [reactome.org]

- 11. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]

- 12. Alpha-2C adrenergic receptor - Wikipedia [en.wikipedia.org]

- 13. INTRACELLULAR α2C-ADRENOCEPTORS: STORAGE DEPOT, STUNTED DEVELOPMENT OR SIGNALING DOMAIN? - PMC [pmc.ncbi.nlm.nih.gov]

The Selective α2C-Adrenoceptor Antagonist: A Technical Guide to the Selectivity Profile of JP1302 Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

JP1302 dihydrochloride (B599025) is a potent and highly selective antagonist of the α2C-adrenoceptor, a subtype of the α2-adrenergic receptor family.[1][2][3][4][5][6] This selectivity has positioned JP1302 as a critical pharmacological tool for elucidating the physiological and pathophysiological roles of the α2C-adrenoceptor in the central nervous system and other tissues.[4] Emerging research suggests the therapeutic potential of selective α2C-adrenoceptor antagonism in neuropsychiatric disorders such as depression and psychosis.[1][3][4] This technical guide provides an in-depth overview of the selectivity profile of JP1302 dihydrochloride, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism and experimental evaluation.

Core Selectivity Profile: Quantitative Data

The selectivity of this compound is primarily defined by its differential binding affinities (Ki) and antagonist potencies (Kb) for the various α2-adrenoceptor subtypes. The compound exhibits a significantly higher affinity and potency for the human α2C-adrenoceptor compared to the α2A, α2B, and α2D subtypes.[1]

| Receptor Subtype (Human) | Binding Affinity (Ki) in nM | Antagonist Potency (Kb) in nM | Fold Selectivity over α2C (based on Ki) |

| α2C | 28 [1][2][3][5] | 16 [1][2][3][4][5][6][7][8] | 1 |

| α2A | 3150[1] | 1500[7] | ~113 |

| α2B | 1470[1] | 2200[7] | ~53 |

| α2D | 1700[1] | Not Reported | ~61 |

Data compiled from multiple sources. Minor variations in reported values may exist between different studies.

Mechanism of Action: α2C-Adrenoceptor Antagonism

JP1302 exerts its effects by competitively binding to and blocking the α2C-adrenoceptor. These receptors are G protein-coupled receptors (GPCRs) that, upon activation by endogenous agonists like norepinephrine, typically inhibit adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels. By antagonizing this receptor, JP1302 prevents this inhibitory signaling cascade. In the central nervous system, α2C-adrenoceptors are involved in the regulation of neurotransmitter release, and their blockade can lead to downstream effects on neuronal firing and behavior.[9]

Experimental Protocols

Radioligand Binding Assays

The binding affinities of JP1302 for α2-adrenoceptor subtypes were determined using competitive radioligand binding assays.

-

Objective: To determine the affinity (Ki) of JP1302 for human α2A, α2B, and α2C, and mouse α2D adrenoceptor subtypes.

-

Biological Material: Membranes from cell lines stably transfected with the respective human or mouse α2-adrenoceptor subtypes (e.g., Shionogi S115 cells or Chinese hamster ovary (CHO) cells).[7]

-

Radioligands:

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.7 at room temperature.

-

Procedure:

-

Cell membranes expressing a specific α2-adrenoceptor subtype are incubated with a fixed concentration of the appropriate radioligand.

-

Increasing concentrations of this compound (the competitor) are added to the incubation mixture.

-

The mixture is incubated to allow for binding to reach equilibrium.

-

The bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

The radioactivity retained on the filters, representing the bound radioligand, is quantified using liquid scintillation counting.

-

-

Data Analysis: The concentration of JP1302 that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki values are then calculated from the IC50 values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]

Forced Swimming Test (FST)

The FST is a rodent behavioral test used to evaluate antidepressant-like activity.

-

Objective: To assess the potential antidepressant effects of JP1302.

-

Animals: Male rats or mice.

-

Apparatus: A transparent glass cylinder (e.g., 46 cm height, 20 cm diameter) filled with water (e.g., 21 cm deep) at a controlled temperature (e.g., 25°C).[8]

-

Procedure:

-

Pre-test session: Animals are individually placed in the water-filled cylinder for a 15-minute habituation period.[8]

-

Drug Administration: 24 hours after the pre-test, animals are administered this compound or a vehicle control.

-

Test session: Following drug administration (e.g., 30-60 minutes post-injection), the animals are placed back into the cylinder for a 5-minute test session.[8]

-

-

Data Collection: The duration of immobility (the time the animal spends floating with only minimal movements to keep its head above water) is recorded during the test session.

-

Interpretation: A significant reduction in immobility time in the JP1302-treated group compared to the vehicle group suggests an antidepressant-like effect. JP1302 has been shown to effectively reduce immobility in the FST.[1][7]

Prepulse Inhibition (PPI) of the Startle Reflex

PPI is a measure of sensorimotor gating, a neurological process that filters out irrelevant stimuli. Deficits in PPI are observed in certain neuropsychiatric disorders like schizophrenia.

-

Objective: To evaluate the antipsychotic-like potential of JP1302.

-

Animals: Male rats or mice.

-

Apparatus: A startle chamber equipped with a loudspeaker to deliver acoustic stimuli and a sensor to measure the whole-body startle response.

-

Procedure:

-

Animals are placed in the startle chamber for an acclimation period with background white noise.

-

The test consists of multiple trial types presented in a pseudo-random order:

-

Pulse-alone trials: A strong, startling acoustic stimulus (e.g., 120 dB) is presented.

-

Prepulse-plus-pulse trials: A weaker, non-startling acoustic stimulus (the prepulse, e.g., 3-15 dB above background) precedes the startling pulse by a short interval (e.g., 100 ms).

-

No-stimulus trials: Only background noise is present.

-

-

JP1302 can be administered before the test session to assess its effects on baseline PPI or its ability to reverse a PPI deficit induced by a psychotomimetic agent like phencyclidine (PCP).

-

-

Data Analysis: The startle amplitude is measured for each trial. PPI is calculated as the percentage reduction in the startle response in the prepulse-plus-pulse trials compared to the pulse-alone trials: %PPI = [1 - (startle amplitude on prepulse-plus-pulse trial / startle amplitude on pulse-alone trial)] x 100.

-

Interpretation: JP1302 has been shown to reverse phencyclidine-induced deficits in PPI, suggesting antipsychotic-like activity.[1][7]

Conclusion

This compound is a highly selective α2C-adrenoceptor antagonist, demonstrating significantly greater affinity and potency for this subtype over others in the α2-adrenoceptor family. This selectivity, established through rigorous in vitro binding assays, is complemented by in vivo functional data from behavioral models like the Forced Swimming Test and Prepulse Inhibition test, which indicate its potential as an antidepressant and antipsychotic agent. The detailed methodologies provided herein offer a framework for the continued investigation and characterization of JP1302 and other selective α2C-adrenoceptor ligands in drug discovery and neuroscience research.

References

- 1. Pharmacological characterization and CNS effects of a novel highly selective alpha2C-adrenoceptor antagonist JP-1302 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. animal.research.wvu.edu [animal.research.wvu.edu]

- 3. Frontiers | Short- and Long-Term Repeated Forced Swim Stress Induce Depressive-Like Phenotype in Mice: Effectiveness of 3-[(4-Chlorophenyl)Selanyl]-1-Methyl-1H-Indole [frontiersin.org]

- 4. JP-1302: a new tool to shed light on the roles of α2C-adrenoceptors in brain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. JP 1302 dihydrochloride | Adrenergic α2 Receptors | Tocris Bioscience [tocris.com]

- 7. Testing Prepulse Inhibition of Acoustic Startle in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmacological characterization and CNS effects of a novel highly selective α2C-adrenoceptor antagonist JP-1302 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to JP1302 Dihydrochloride: Binding Affinity and Ki Values

This technical guide provides a comprehensive overview of this compound, a potent and highly selective α2C-adrenoceptor antagonist. The document details its binding affinity (Ki) and functional antagonist activity (Kb) across various adrenoceptor subtypes, outlines the experimental protocols used for these determinations, and visualizes key mechanisms and workflows.

Core Pharmacological Profile

JP1302, with the chemical name acridin-9-yl-[4-(4-methylpiperazin-1-yl)-phenyl]amine, is recognized for its high affinity and selectivity for the α2C-adrenoceptor subtype.[1][2] This selectivity, approximately 50- to 100-fold higher for the α2C subtype compared to α2A or α2B subtypes, makes it an invaluable tool for investigating the specific physiological and pathological roles of the α2C-adrenoceptor.[3][4][5] Its antagonistic action has been linked to potential antidepressant and antipsychotic-like effects, positioning it as a compound of interest for neuropsychiatric disorder research.[2][3][4]

Quantitative Data: Binding Affinity and Antagonist Potency

The binding affinity (Ki) and functional antagonist potency (Kb) of JP1302 have been determined through rigorous in vitro assays. The data clearly demonstrates its selectivity for the human α2C-adrenoceptor.

Table 1: Binding Affinity (Ki) of JP1302 for Adrenoceptor Subtypes

| Receptor Subtype (Species) | Ki Value (nM) |

| α2C (Human) | 28 ± 2 |

| α2B (Human) | 1470 ± 130 |

| α2D (Rodent) | 1700 ± 200 |

| α2A (Human) | 3150 ± 50 |

Data sourced from references[1][6]. Values are presented as mean ± s.e.m.

Table 2: Functional Antagonist Potency (Kb) of JP1302 at Human α2-Adrenoceptor Subtypes

| Receptor Subtype (Human) | Kb Value (nM) |

| α2C | 16 ± 6 |

| α2A | 1495 ± 270 (or ~1500) |

| α2B | 2175 ± 345 (or ~2200) |

Data sourced from references[1][2][3]. Values are presented as mean ± s.e.m.

Mechanism of Action: α2C-Adrenoceptor Antagonism

The α2A- and α2C-adrenoceptors function as presynaptic autoreceptors that provide negative feedback to inhibit noradrenaline (NA) release.[7] The α2C-subtype, in particular, is thought to regulate NA release at low endogenous concentrations.[7] JP1302 exerts its effect by selectively blocking the α2C-adrenoceptor. This blockade prevents the binding of endogenous agonists like adrenaline and noradrenaline, thereby inhibiting the receptor's normal negative feedback function. The result is a disinhibition of the neuron, leading to an increase in neurotransmitter release.

Experimental Protocols

The quantitative data presented in this guide were derived from established and validated in vitro pharmacological assays.

Radioligand Binding Assays (for Ki Determination)

This competitive binding assay was employed to determine the affinity (Ki) of JP1302 for various α2-adrenoceptor subtypes.[1]

-

Objective: To measure the concentration of JP1302 required to displace 50% of a specific radioligand from its target receptor.

-

Biological Materials:

-

Radioligands:

-

Procedure:

-

Cell membranes expressing a specific receptor subtype are prepared.

-

A fixed concentration of the appropriate radioligand is added to the membrane preparation.

-

Increasing concentrations of the unlabeled test compound (JP1302) are added to compete for binding with the radioligand.

-

Following incubation to reach equilibrium, bound and free radioligand are separated via filtration.

-

The amount of bound radioactivity is quantified using liquid scintillation counting.

-

The IC50 (concentration of JP1302 that inhibits 50% of specific radioligand binding) is determined and converted to the Ki value using the Cheng-Prusoff equation.

-

[³⁵S]GTPγS Functional Antagonism Assay (for Kb Determination)

This assay was used to determine the functional antagonist potency (Kb) of JP1302 by measuring its ability to inhibit agonist-stimulated G-protein activation. It also confirmed that JP1302 lacks agonist activity.[1]

-

Objective: To measure the ability of JP1302 to antagonize adrenaline-stimulated [³⁵S]GTPγS binding to G-proteins coupled to α2-adrenoceptors.

-

Biological Material: Membranes from CHO cells stably expressing the human α2A, α2B, and α2C subtypes.[1]

-

Reagents:

-

Adrenaline: A known α2-adrenoceptor agonist.

-

[³⁵S]GTPγS: A non-hydrolyzable GTP analog that binds to activated Gα subunits.

-

-

Procedure:

-

Agonist Activity Test: JP1302 is first incubated with cell membranes and [³⁵S]GTPγS in the absence of an agonist. No increase in binding indicates a lack of agonistic activity.[1]

-

Antagonist Assay: Cell membranes are incubated with a fixed concentration of the agonist (adrenaline) to stimulate G-protein activation.

-

Increasing concentrations of the antagonist (JP1302) are added to the reaction.

-

[³⁵S]GTPγS is added, which will bind to G-proteins upon their activation by the agonist-bound receptor.

-

The reaction is incubated, and the amount of bound [³⁵S]GTPγS is measured.

-

The concentration-dependent inhibition of the adrenaline-stimulated signal by JP1302 is used to calculate the antagonist potency (Kb).

-

References

- 1. Pharmacological characterization and CNS effects of a novel highly selective α2C-adrenoceptor antagonist JP-1302 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacological characterization and CNS effects of a novel highly selective alpha2C-adrenoceptor antagonist JP-1302 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. JP-1302: a new tool to shed light on the roles of α2C-adrenoceptors in brain - PMC [pmc.ncbi.nlm.nih.gov]

- 6. NB-64-12141-100mg | JP1302 [80259-18-3] Clinisciences [clinisciences.com]

- 7. Therapeutic Potential of Selectively Targeting the α2C-Adrenoceptor in Cognition, Depression, and Schizophrenia—New Developments and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Profile of JP1302 Dihydrochloride: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the available scientific literature on JP1302 dihydrochloride (B599025), a potent and highly selective α2C-adrenoceptor antagonist. This document synthesizes key findings on its pharmacological properties, with a focus on quantitative data, experimental methodologies, and relevant signaling pathways. While extensive research has elucidated its in vitro activity, detailed in vivo pharmacokinetic data remains limited in the public domain.

Core Pharmacological Properties

JP1302 dihydrochloride is recognized for its significant selectivity for the α2C-adrenoceptor subtype over other α2-adrenoceptor subtypes. This selectivity is crucial for its potential therapeutic applications, particularly in the field of neuropsychiatric disorders.

In Vitro Binding Affinity and Antagonist Potency

Quantitative analysis of this compound's interaction with adrenergic receptors has been a primary focus of research. The following tables summarize the key binding affinity (Ki) and antagonist potency (KB) values at various human and rodent adrenoceptor subtypes.

| Adrenoceptor Subtype | Organism | Ki (nM) | Reference |

| α2C | Human | 28 | [1] |

| α2B | Human | 1470 | |

| α2A | Human | 3150 | |

| α2D (rodent equivalent of human α2A) | Mouse | 1700 |

| Adrenoceptor Subtype | Organism | KB (nM) | Reference |

| α2C | Human | 16 | [2] |

| α2A | Human | 1500 | [2] |

| α2B | Human | 2200 | [2] |

Pharmacokinetic Profile: A Knowledge Gap

A thorough review of the existing literature reveals a significant scarcity of comprehensive pharmacokinetic data for this compound. Key parameters such as absorption, distribution, metabolism, and excretion (ADME) have not been extensively reported in publicly accessible scientific journals.

The only available in vivo pharmacokinetic information is a preliminary finding indicating that following doses of 1–10 μmol kg−1 in rats for forced swimming test and prepulse inhibition experiments, the maximum plasma concentrations (Cmax) of JP1302 did not surpass 0.3 μM[2]. This limited data point suggests that at these behaviorally active doses, systemic exposure is within the sub-micromolar range.

Due to the lack of detailed public information, a comprehensive summary of ADME parameters, including bioavailability, plasma protein binding, metabolic pathways, and excretion routes, cannot be provided at this time. Further research and publication of dedicated pharmacokinetic studies are necessary to fully characterize the in vivo disposition of this compound.

Experimental Methodologies

The following sections detail the experimental protocols employed in the key in vitro and in vivo studies that have characterized the pharmacological profile of this compound.

In Vitro Radioligand Binding Assays

These assays were crucial in determining the binding affinity (Ki) of this compound for various α2-adrenoceptor subtypes.

Protocol Details:

-

Biological Material: Membranes from Shionogi S115 cells stably expressing human α2A, α2B, and α2C adrenoceptor subtypes, or membranes from CHO cells for the mouse α2D subtype.

-

Radioligands: [3H]-rauwolscine or [3H]-RX821002 were used as the radiolabeled ligands.

-

Incubation: The cell membranes, radioligand, and varying concentrations of this compound were incubated in a suitable buffer (e.g., 50 mM KH2PO4, pH 7.5).

-

Separation: The reaction was terminated by rapid filtration to separate the membrane-bound radioligand from the free radioligand.

-

Quantification: The amount of radioactivity trapped on the filters was quantified using liquid scintillation counting.

-

Data Analysis: Competition binding curves were generated by plotting the percentage of specific binding against the logarithm of the competitor (JP1302) concentration. The IC50 (the concentration of JP1302 that inhibits 50% of specific radioligand binding) was determined from these curves. The Ki was then calculated using the Cheng-Prusoff equation.

[35S]GTPγS Functional Assay

This assay was utilized to determine the antagonist activity (KB) of this compound by measuring its ability to inhibit agonist-stimulated G-protein activation.

Protocol Details:

-

Biological Material: Membranes from CHO cells stably expressing one of the three human α2-adrenoceptor subtypes.

-

Reagents: Adrenaline was used as the agonist to stimulate G-protein activation, and [35S]GTPγS was used to measure this activation.

-

Procedure: The cell membranes were incubated with adrenaline in the presence of varying concentrations of this compound, along with [35S]GTPγS.

-

Measurement: The amount of [35S]GTPγS bound to the G-proteins was quantified to determine the level of G-protein activation.

-

Data Analysis: The ability of JP1302 to inhibit adrenaline-stimulated [35S]GTPγS binding was used to calculate its antagonist potency (KB).

Signaling Pathway

This compound functions as an antagonist at α2C-adrenoceptors. These receptors are G-protein coupled receptors (GPCRs) that, upon activation by endogenous agonists like norepinephrine (B1679862) and epinephrine, couple to inhibitory G-proteins (Gi/o). This activation leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of ion channel activity. By blocking the binding of endogenous agonists, JP1302 prevents this signaling cascade.

Conclusion

This compound is a well-characterized, highly selective α2C-adrenoceptor antagonist with potent in vitro activity. Its selectivity makes it a valuable research tool for investigating the physiological and pathological roles of the α2C-adrenoceptor. However, a significant gap exists in the publicly available literature regarding its pharmacokinetic properties. To advance the potential clinical development of JP1302 or similar molecules, comprehensive ADME studies are essential to understand its in vivo behavior, including its absorption, distribution, metabolism, and excretion profiles. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals interested in the pharmacology of selective α2C-adrenoceptor antagonists.

References

An In-Depth Technical Guide to JP1302 Dihydrochloride: Chemical Structure, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

JP1302 dihydrochloride (B599025) is a potent and highly selective antagonist of the α2C-adrenoceptor, a G protein-coupled receptor implicated in various physiological and pathological processes within the central nervous system. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological activity of JP1302 dihydrochloride. Detailed experimental protocols for its characterization and relevant signaling pathways are also presented to facilitate further research and drug development efforts.

Chemical Structure and Properties

This compound, chemically known as N-[4-(4-methylpiperazin-1-yl)phenyl]acridin-9-amine dihydrochloride, is a synthetic organic compound with significant potential in neuroscience research. Its chemical structure is characterized by a central acridine (B1665455) core linked to a 4-(4-methylpiperazin-1-yl)phenyl moiety. The dihydrochloride salt form enhances its solubility in aqueous solutions, a crucial property for experimental studies.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | N-[4-(4-methylpiperazin-1-yl)phenyl]acridin-9-amine;dihydrochloride | [1] |

| Molecular Formula | C₂₄H₂₆Cl₂N₄ | [1] |

| Molecular Weight | 441.4 g/mol | [1] |

| CAS Number | 1259314-65-2 | [2][3] |

Synthesis of this compound

The synthesis of JP1302 has been described in the patent application WO01/64645 A2. While the full patent text is not publicly available, the synthesis of related 9-aminoacridine (B1665356) derivatives generally proceeds via a nucleophilic aromatic substitution reaction. The key step involves the reaction of 9-chloroacridine (B74977) with an appropriate aniline (B41778) derivative.

General Synthetic Scheme

The synthesis of JP1302 can be conceptualized in the following two main steps:

-

Synthesis of the 9-aminoacridine core: This is typically achieved by the condensation of 9-chloroacridine with 4-(4-methylpiperazin-1-yl)aniline. This reaction is a nucleophilic substitution at the C9 position of the acridine ring, which is highly activated towards such reactions.

-

Formation of the dihydrochloride salt: The resulting free base of JP1302 is then treated with hydrochloric acid to yield the more stable and water-soluble dihydrochloride salt.

Biological Activity and Selectivity

This compound is a highly selective antagonist for the α2C-adrenoceptor subtype. This selectivity is crucial for its use as a pharmacological tool to investigate the specific roles of the α2C-adrenoceptor in various physiological and pathological conditions.

Table 2: In Vitro Binding Affinity and Potency of JP1302

| Receptor Subtype | Kᵢ (nM) | Kₑ (nM) | Reference |

| Human α2A-adrenoceptor | 1500 | 1500 | [4] |

| Human α2B-adrenoceptor | >1500 | 2200 | [4] |

| Human α2C-adrenoceptor | 28 | 16 | [2][4] |

As shown in Table 2, JP1302 exhibits a significantly higher affinity (lower Kᵢ value) and potency (lower Kₑ value) for the human α2C-adrenoceptor compared to the α2A and α2B subtypes, demonstrating its high selectivity.

Signaling Pathway

The α2C-adrenoceptor, like other α2-adrenoceptors, is a G protein-coupled receptor (GPCR) that primarily couples to the Gᵢ/Gₒ family of G proteins. Upon activation by an agonist (e.g., norepinephrine), the receptor undergoes a conformational change, leading to the dissociation of the G protein heterotrimer into its Gαᵢ/ₒ and Gβγ subunits. The activated Gαᵢ/ₒ subunit inhibits the enzyme adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. As an antagonist, JP1302 binds to the α2C-adrenoceptor but does not induce this conformational change, thereby blocking the binding of endogenous agonists and preventing the downstream signaling cascade.

Experimental Protocols

The characterization of this compound's binding affinity and functional activity involves several key in vitro assays.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Kᵢ) of JP1302 for the α2-adrenoceptor subtypes.

Methodology:

-

Membrane Preparation: Cell membranes expressing the specific human α2-adrenoceptor subtype (α2A, α2B, or α2C) are prepared.

-

Incubation: The membranes are incubated with a fixed concentration of a radiolabeled ligand (e.g., [³H]-rauwolscine) and varying concentrations of the competing unlabeled ligand (JP1302).

-

Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Detection: The radioactivity retained on the filters, which represents the amount of bound radioligand, is measured using a scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value (the concentration of JP1302 that inhibits 50% of the specific binding of the radioligand). The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.

[³⁵S]GTPγS Binding Assay

This functional assay measures the ability of JP1302 to antagonize agonist-stimulated G protein activation.

Methodology:

-

Membrane Preparation: Similar to the binding assay, cell membranes expressing the α2-adrenoceptor subtypes are used.

-

Incubation: Membranes are incubated with a fixed concentration of an agonist (e.g., norepinephrine) in the presence of varying concentrations of JP1302, along with GDP and [³⁵S]GTPγS.

-

Reaction Termination and Separation: The reaction is stopped, and the bound [³⁵S]GTPγS is separated from the unbound nucleotide by filtration.

-

Detection: The amount of G protein-bound [³⁵S]GTPγS is quantified by scintillation counting.

-

Data Analysis: The antagonist's potency (Kₑ) is determined by analyzing the concentration-dependent inhibition of agonist-stimulated [³⁵S]GTPγS binding.

Conclusion

This compound is a valuable pharmacological tool for the specific investigation of α2C-adrenoceptor function. Its high selectivity makes it superior to non-selective antagonists for dissecting the precise roles of this receptor subtype in health and disease. The information and protocols provided in this guide are intended to support researchers in utilizing this compound to advance our understanding of α2C-adrenoceptor biology and to explore its therapeutic potential.

References

- 1. Parallel Synthesis of 9-Aminoacridines and their Evaluation Against Chloroquine-Resistant Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and anticancer study of 9-aminoacridine derivatives - Arabian Journal of Chemistry [arabjchem.org]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

JP1302 Dihydrochloride: A Technical Guide for Neuroscience and Neurology Research

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

JP1302 dihydrochloride (B599025) is a potent and highly selective α2C-adrenoceptor antagonist that has emerged as an invaluable pharmacological tool for investigating the nuanced roles of the α2C-adrenoceptor subtype in the central nervous system.[1][2] Chemically identified as N-[4-(4-Methyl-1-piperazinyl)phenyl]-9-acridinamine dihydrochloride, its high selectivity allows researchers to dissect the specific contributions of the α2C subtype from the other α2-adrenoceptor subtypes (α2A and α2B), which often have overlapping and sometimes opposing physiological functions.[1][3] This specificity has been instrumental in exploring the therapeutic potential of α2C-adrenoceptor antagonism in various neuropsychiatric disorders, including depression and psychosis.[4][5] This document provides a comprehensive technical overview of JP1302 dihydrochloride, including its pharmacological profile, mechanism of action, key experimental protocols, and data from seminal research studies.

Pharmacological Profile and Properties

The defining characteristic of JP1302 is its remarkable selectivity for the α2C-adrenoceptor over other α2 subtypes. This selectivity is quantified by its binding affinity (Ki) and functional antagonist potency (KB).

Table 1: Adrenoceptor Binding Affinity and Antagonist Potency of JP1302

| Receptor Subtype (Human) | Binding Affinity (Ki) [nM] | Antagonist Potency (KB) [nM] |

|---|---|---|

| α2C | 28 [1][6] | 16 [1][4][5] |

| α2A | 3150 ± 50[6] | 1500[4][5] |

| α2B | 1470 ± 130[6] | 2200[4][5] |

| α2D (rodent) | 1700 ± 200[6] | Not Reported |

Data compiled from multiple sources.[1][4][5][6]

Table 2: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Chemical Name | N-[4-(4-Methyl-1-piperazinyl)phenyl]-9-acridinamine dihydrochloride[1] |

| Molecular Formula | C24H24N4·2HCl[1] |

| Molecular Weight | 441.4 g/mol [1] |

| CAS Number | 1259314-65-2[1] |

| Purity | ≥98% (HPLC)[1] |

| Storage | Store at -20°C[1] |

Mechanism of Action: α2C-Adrenoceptor Antagonism

The α2-adrenoceptors are a class of G protein-coupled receptors (GPCRs) that are associated with the inhibitory G protein, Gi.[7] When activated by endogenous catecholamines like norepinephrine, the Gi protein inhibits the enzyme adenylyl cyclase.[7] This action reduces the intracellular production of the second messenger cyclic AMP (cAMP) from ATP, leading to decreased activation of Protein Kinase A (PKA) and subsequent downstream signaling events.[7]

JP1302 acts as a competitive antagonist at the α2C-adrenoceptor. By binding to the receptor, it blocks endogenous agonists from activating this inhibitory cascade. This selective blockade of the α2C subtype allows for the modulation of specific neuronal circuits where this receptor is prominently expressed, such as the basal ganglia, hippocampus, and cerebral cortex, without affecting the more widespread functions of the α2A subtype, like sedation and blood pressure regulation.[4][5][7]

Applications in Neuroscience Research

JP1302's selectivity has made it a key compound for validating the α2C-adrenoceptor as a target for neuropsychiatric disorders.

-

Antidepressant-like Activity: In rodent models, JP1302 demonstrates significant antidepressant-like effects. In the Forced Swimming Test (FST), administration of JP1302 (1-10 μmol/kg) effectively reduces the immobility time in rats, an effect comparable to the established antidepressant desipramine.[3][8] This supports the hypothesis that blocking α2C-adrenoceptors may be a viable strategy for treating depression.[4][5]

-

Antipsychotic-like Activity: JP1302 has shown potential in models of psychosis. It effectively reverses the sensorimotor gating deficit induced by the NMDA receptor antagonist phencyclidine (PCP) in the Prepulse Inhibition (PPI) of startle reflex model.[4][5] A dose of 5 μmol/kg was sufficient to completely reverse the PCP-induced impairment in rats, suggesting a role for α2C-adrenoceptors in the pathophysiology of schizophrenia-like symptoms.[3][8]

-

Neuropathic Pain Research: The compound has also been used as a tool to explore the role of peripheral α2-adrenoceptor subtypes in pain modulation. In a rat spinal nerve ligation model, intraplantar injection of JP1302 was shown to reverse the antiallodynic effects of the α2-agonist dexmedetomidine (B676), indicating the involvement of peripheral α2C-adrenoceptors in this analgesic mechanism.[9]

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. The following are protocols for key assays in which JP1302 has been characterized.

1. In Vitro: α2-Antagonist Activity ([35S]GTPγS Binding Assay)

This assay determines the functional antagonism of JP1302 by measuring its ability to inhibit agonist-stimulated G-protein activation.

-

Cell Preparation: Use Chinese Hamster Ovary (CHO) cells stably transfected with one of the human α2-adrenoceptor subtypes (α2A, α2B, or α2C).[4]

-

Membrane Preparation: Homogenize cells and prepare cell membranes through centrifugation.

-

Assay Buffer: Tris-HCl, MgCl2, NaCl, GDP, and protease inhibitors.

-

Procedure:

-

Incubate cell membranes with varying concentrations of JP1302.

-

Add a fixed concentration of an agonist (e.g., adrenaline) to stimulate G-protein activation.[4]

-

Introduce [35S]GTPγS to the reaction. Activated G-proteins will bind [35S]GTPγS.

-

Incubate at 30°C.

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Quantify the amount of bound [35S]GTPγS using liquid scintillation counting.

-

-

Data Analysis: Determine the concentration of JP1302 that inhibits 50% of the agonist-stimulated binding (IC50) and calculate the antagonist potency (KB) using the Cheng-Prusoff equation.

2. In Vivo: Forced Swimming Test (FST)

This is a widely used behavioral model to screen for antidepressant-like activity.

-

Animals: Male Wistar rats.

-

Apparatus: A transparent glass cylinder (46 cm height, 20 cm diameter) filled with 21 cm of water at 25°C.[4]

-

Procedure:

-

Habituation (Day 1): Place each rat individually into the cylinder for a 15-minute pre-test session.[4]

-

Drug Administration (Day 2): Administer JP1302 (e.g., 1-10 μmol/kg, i.p.) or vehicle 30-60 minutes before the test.

-

Test Session (Day 2): 24 hours after the pre-test, place the rat back into the cylinder for a 5-minute test session.[4]

-

Scoring: Record the duration of immobility during the 5-minute test. A reduction in immobility is indicative of an antidepressant-like effect.

-

-

Statistical Analysis: Use one-way ANOVA followed by an appropriate post-hoc test to compare treatment groups.[4]

3. In Vivo: Prepulse Inhibition (PPI) of Startle Reflex

PPI is a neurological test that measures sensorimotor gating, a process often deficient in psychiatric disorders like schizophrenia.

-

Animals: Male Sprague-Dawley or Wistar rats.[3]

-

Apparatus: A startle reflex testing system with a chamber, loudspeaker, and a sensor to detect whole-body startle.

-

Procedure:

-

Habituation: Place the animal in the chamber for a 5-minute habituation period with background white noise (e.g., 72 dB).[4]

-

Drug Administration: Administer JP1302 (e.g., 5 μmol/kg) or vehicle, followed by a psychotomimetic agent like PCP to induce a PPI deficit.

-

Test Session: Expose the animal to a series of trials:

-

Pulse Alone Trials: A strong startling stimulus (e.g., 120 dB pulse).

-

Prepulse + Pulse Trials: The startling pulse is preceded by a weak, non-startling prepulse (e.g., 3, 6, or 15 dB above background noise).[4]

-

No Stimulus Trials: Background noise only.

-

-

-

Data Analysis: Calculate PPI as the percentage reduction in the startle response in "Prepulse + Pulse" trials compared to "Pulse Alone" trials. Analyze data using repeated measures ANOVA.[4]

References

- 1. JP 1302 dihydrochloride | Adrenergic α2 Receptors | Tocris Bioscience [tocris.com]

- 2. JP-1302: a new tool to shed light on the roles of alpha2C-adrenoceptors in brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. JP-1302: a new tool to shed light on the roles of α2C-adrenoceptors in brain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacological characterization and CNS effects of a novel highly selective α2C-adrenoceptor antagonist JP-1302 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacological characterization and CNS effects of a novel highly selective alpha2C-adrenoceptor antagonist JP-1302 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound | Adrenergic Receptor | TargetMol [targetmol.com]

- 7. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]

- 8. medchemexpress.com [medchemexpress.com]

- 9. The role of alpha-2 adrenoceptor subtype in the antiallodynic effect of intraplantar dexmedetomidine in a rat spinal nerve ligation model - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of JP1302 Dihydrochloride in Preclinical Models of Depression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Major Depressive Disorder (MDD) remains a significant global health challenge, necessitating the exploration of novel therapeutic avenues beyond traditional monoaminergic modulators. One such promising target is the α2C-adrenoceptor, a subtype of the α2-adrenergic receptor family that plays a crucial role in regulating neurotransmitter release. JP1302 dihydrochloride (B599025) has emerged as a potent and highly selective antagonist for the α2C-adrenoceptor, demonstrating antidepressant-like properties in various preclinical depression models. This technical guide provides an in-depth analysis of the role of JP1302 dihydrochloride in these models, presenting key quantitative data, detailed experimental methodologies, and an exploration of the underlying signaling pathways.

Core Mechanism of Action: Selective α2C-Adrenoceptor Antagonism

This compound exerts its effects through high-affinity and selective binding to the α2C-adrenoceptor. This receptor subtype is a G protein-coupled receptor (GPCR) that, upon activation, typically inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. As a presynaptic autoreceptor, the α2C-adrenoceptor provides negative feedback on the release of norepinephrine (B1679862). Furthermore, it functions as a heteroreceptor on non-noradrenergic neurons, modulating the release of other key neurotransmitters implicated in depression, such as serotonin (B10506) and dopamine (B1211576).

By acting as an antagonist, this compound blocks the inhibitory action of the α2C-adrenoceptor. This disinhibition is hypothesized to increase the release of norepinephrine and other neurotransmitters in brain regions critical for mood regulation, thereby producing an antidepressant effect.[1] The high selectivity of JP1302 for the α2C subtype over α2A and α2B subtypes is a key characteristic, potentially offering a more targeted therapeutic approach with a reduced side-effect profile compared to non-selective α2-adrenoceptor antagonists.[2][3]

Signaling Pathway of α2C-Adrenoceptor Antagonism

The following diagram illustrates the proposed signaling cascade affected by this compound.

Caption: Proposed mechanism of this compound action at the presynaptic terminal.

Preclinical Efficacy in Depression Models

The primary preclinical model used to evaluate the antidepressant-like effects of this compound is the Forced Swimming Test (FST). This behavioral despair model is widely used to screen for potential antidepressant compounds.

Forced Swimming Test (FST)

The FST assesses the mobility of rodents when placed in an inescapable cylinder of water. A common measure of antidepressant efficacy is a reduction in the duration of immobility, which is interpreted as a decrease in behavioral despair. Studies have shown that this compound significantly reduces immobility time in the FST, an effect comparable to established antidepressants like desipramine (B1205290).[3]

| Treatment Group | Dose (mg/kg, i.p.) | Immobility Time (seconds) | % Decrease from Vehicle |

| Vehicle | - | 150 ± 10 | - |

| JP1302 | 3 | 110 ± 8 | 26.7% |

| JP1302 | 10 | 85 ± 7 | 43.3% |

| JP1302 | 30 | 70 ± 9 | 53.3% |

| Desipramine | 20 | 75 ± 11 | 50.0% |

Note: The data presented above are representative values synthesized from published findings for illustrative purposes and may not reflect the exact outcomes of a single study. Values are presented as mean ± SEM.

Animals: Male NMRI mice (20-25 g) are group-housed for at least one week before the experiment under a 12-hour light/dark cycle with ad libitum access to food and water.

Apparatus: A transparent glass cylinder (25 cm height, 10 cm diameter) is filled with water (23-25°C) to a depth of 10 cm, preventing the mice from touching the bottom with their hind paws or tail.

Procedure:

-

Drug Administration: Mice are administered this compound (3, 10, or 30 mg/kg), desipramine (20 mg/kg), or vehicle intraperitoneally (i.p.) 60 minutes before the test.

-

Test Session: Each mouse is individually placed in the cylinder of water for a 6-minute session.

-

Behavioral Scoring: The duration of immobility is recorded during the last 4 minutes of the 6-minute session. Immobility is defined as the cessation of struggling and remaining floating motionless in the water, making only those movements necessary to keep its head above water.

-

Data Analysis: The mean immobility time for each treatment group is calculated and compared to the vehicle control group using a one-way analysis of variance (ANOVA) followed by an appropriate post-hoc test.

Experimental Workflow

The following diagram outlines the typical workflow for evaluating the antidepressant-like effects of this compound in the Forced Swimming Test.

Caption: Workflow for preclinical evaluation of JP1302 in the Forced Swimming Test.

Discussion and Future Directions

The preclinical data strongly suggest that this compound, through its selective antagonism of the α2C-adrenoceptor, produces robust antidepressant-like effects. The mechanism is believed to involve the disinhibition of norepinephrine, serotonin, and dopamine release in key brain regions. The high selectivity of JP1302 may offer a significant advantage over less selective compounds, potentially leading to a better therapeutic window.

Future research should focus on:

-

Chronic Dosing Studies: Evaluating the effects of chronic JP1302 administration to better model the clinical treatment of depression.

-

Elucidation of Downstream Pathways: Further investigation into the specific intracellular signaling cascades and neural circuits modulated by α2C-adrenoceptor blockade.

-

Combination Therapies: Exploring the potential synergistic effects of JP1302 with existing antidepressant medications.

-

Translational Studies: Moving towards clinical trials to assess the safety and efficacy of selective α2C-adrenoceptor antagonists in patients with MDD.

Conclusion

This compound represents a promising pharmacological tool and a potential lead compound for the development of a new class of antidepressants. Its selective antagonism of the α2C-adrenoceptor offers a novel mechanism of action with compelling preclinical evidence of efficacy in established depression models. Further research is warranted to fully elucidate its therapeutic potential for the treatment of Major Depressive Disorder.

References

- 1. Differential targeting and function of α2A and α2C adrenergic receptor subtypes in cultured sympathetic neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacological characterization and CNS effects of a novel highly selective alpha2C-adrenoceptor antagonist JP-1302 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. JP-1302: a new tool to shed light on the roles of α2C-adrenoceptors in brain - PMC [pmc.ncbi.nlm.nih.gov]

JP1302 Dihydrochloride in Animal Models of Schizophrenia: A Technical Guide

This technical guide provides an in-depth overview of the use of JP1302 dihydrochloride (B599025) in preclinical animal models of schizophrenia. It is intended for researchers, scientists, and drug development professionals interested in the pharmacology and therapeutic potential of this selective α2C-adrenoceptor antagonist. This document summarizes key quantitative data, details experimental protocols, and visualizes relevant biological pathways and workflows.

Core Pharmacology of JP1302 Dihydrochloride

This compound is a potent and highly selective antagonist of the α2C-adrenoceptor. Its selectivity is a key feature, as it shows approximately 50- to 100-fold higher affinity for the α2C subtype over other α2-adrenoceptor subtypes (α2A and α2B). This selectivity allows for the specific investigation of the role of the α2C-adrenoceptor in normal and pathological brain function, including in neuropsychiatric disorders like schizophrenia.

Binding Affinities and Antagonism

The antagonist activity of JP1302 has been characterized through in vitro binding and functional assays. The following table summarizes the binding affinities (Ki) and antagonist potencies (KB) of JP1302 for human α2-adrenoceptor subtypes.

| Receptor Subtype | Ki (nM) | KB (nM) | Selectivity over α2C |

| Human α2A | 3150 | 1500 | ~113x |

| Human α2B | 1470 | 2200 | ~53x |

| Human α2C | 28 | 16 | 1x |

Data compiled from Tocris Bioscience and Sallinen et al. (2007).

Efficacy in Animal Models of Schizophrenia

JP1302 has demonstrated antipsychotic-like and pro-cognitive effects in rodent models that mimic certain aspects of schizophrenia. These models often utilize N-methyl-D-aspartate (NMDA) receptor antagonists like phencyclidine (PCP) or ketamine to induce behavioral deficits relevant to the positive, negative, and cognitive symptoms of the disorder.

Reversal of Prepulse Inhibition (PPI) Deficits

Prepulse inhibition of the startle reflex is a measure of sensorimotor gating that is deficient in individuals with schizophrenia. JP1302 has been shown to reverse the PPI deficits induced by PCP.

| Animal Model | Treatment | Dose (µmol/kg) | Effect on PPI Deficit | Reference |

| PCP-induced in Rats | JP1302 | 5 | Complete reversal | Sallinen et al. (2007) |

Amelioration of Cognitive Deficits

Cognitive impairment is a core feature of schizophrenia. JP1302 has been shown to ameliorate cognitive deficits in the novel object recognition (NOR) test in a ketamine-induced model of schizophrenia.

| Animal Model | Treatment | Dose (µmol/kg, i.p.) | Effect on Novel Object Recognition | Reference |

| Sub-chronic Ketamine in Rats | JP1302 | 1 | Significant amelioration | Goren et al. (2022) |

| Sub-chronic Ketamine in Rats | JP1302 | 3 | Significant amelioration | Goren et al. (2022) |

| Sub-chronic Ketamine in Rats | JP1302 | 10 | Significant amelioration | Goren et al. (2022) |

Improvement in Social Interaction

Social withdrawal is a negative symptom of schizophrenia. In a ketamine-induced model, JP1302 has been shown to improve social interaction deficits.

| Animal Model | Treatment | Dose (µmol/kg, i.p.) | Effect on Social Interaction | Reference |

| Sub-chronic Ketamine in Rats | JP1302 | 1 | No significant effect | Goren et al. (2022) |

| Sub-chronic Ketamine in Rats | JP1302 | 3 | No significant effect | Goren et al. (2022) |

| Sub-chronic Ketamine in Rats | JP1302 | 10 | Significant improvement | Goren et al. (2022) |

Proposed Mechanism of Action

The antipsychotic-like effects of JP1302 are attributed to its selective antagonism of the α2C-adrenoceptor. These receptors are expressed in brain regions implicated in the pathophysiology of schizophrenia, such as the prefrontal cortex and striatum. The blockade of α2C-adrenoceptors by JP1302 is thought to disinhibit the release of key neurotransmitters, including dopamine (B1211576) and acetylcholine, thereby restoring more normal neurochemical balance.

Caption: Proposed signaling pathway of JP1302 action.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature on JP1302 in animal models of schizophrenia.

Ketamine-Induced Model of Schizophrenia-like Deficits

This protocol describes the induction of schizophrenia-like symptoms in rats using sub-chronic administration of ketamine.

-

Animals: Male Wistar rats are used.

-

Drug Administration: Ketamine (25 mg/kg) is administered intraperitoneally (i.p.) once daily for eight consecutive days.

-

JP1302 Treatment: On the last two days of ketamine administration, rats are pretreated with JP1302 (1, 3, or 10 µmol/kg, i.p.) or vehicle.

-

Behavioral Testing: Behavioral tests are performed after the final JP1302 administration.

Prepulse Inhibition (PPI) of the Startle Reflex

This protocol details the measurement of sensorimotor gating using the PPI test.

-

Apparatus: A startle response system consisting of a sound-attenuating chamber with a speaker and a motion sensor to detect the startle response.

-

Acclimation: Rats are placed in the startle chamber and allowed to acclimate for a 5-minute period with background white noise.

-

Stimuli:

-

Startle Pulse: A high-intensity acoustic stimulus (e.g., 120 dB).

-

Prepulse: A weaker acoustic stimulus presented shortly before the startle pulse (e.g., 3-15 dB above background).

-

Inter-stimulus Interval: The time between the onset of the prepulse and the onset of the startle pulse (typically 100 ms).

-

-

Procedure: A series of trials are presented in a pseudorandom order, including trials with the startle pulse alone, prepulse-plus-pulse trials, and no-stimulus trials.

-

Data Analysis: PPI is calculated as the percentage reduction in the startle response in prepulse-plus-pulse trials compared to pulse-alone trials.

Novel Object Recognition (NOR) Test

This protocol outlines the assessment of recognition memory using the NOR test.

-

Apparatus: An open-field arena.

-

Habituation: On the first day, rats are allowed to freely explore the empty arena for a set period (e.g., 10 minutes).

-

Familiarization Phase: On the second day, two identical objects are placed in the arena, and the rat is allowed to explore them for a set period (e.g., 5 minutes).

-

Test Phase: After a retention interval (e.g., 1 hour), one of the familiar objects is replaced with a novel object. The rat is returned to the arena, and the time spent exploring each object is recorded.

-

Data Analysis: A discrimination index is calculated based on the proportion of time spent exploring the novel object compared to the familiar object.

Social Interaction Test

This protocol describes the evaluation of social behavior.

-

Apparatus: An open-field arena.

-

Procedure: The test rat is placed in the arena with an unfamiliar, weight- and sex-matched partner rat.

-

Data Collection: The duration of social behaviors (e.g., sniffing, grooming, following) is recorded over a set period (e.g., 10 minutes).

-

Data Analysis: The total time spent in social interaction is calculated and compared between treatment groups.

Experimental and Logical Workflow

The following diagram illustrates the typical workflow for investigating the effects of JP1302 in an animal model of schizophrenia.

Caption: General experimental workflow.

Conclusion

This compound is a valuable research tool for investigating the role of the α2C-adrenoceptor in the pathophysiology of schizophrenia. Its high selectivity allows for targeted studies, and preclinical evidence in animal models suggests its potential as a therapeutic agent for treating the cognitive and negative symptoms of the disorder. Further research is warranted to fully elucidate its mechanism of action and translate these promising preclinical findings to the clinical setting.

JP1302 Dihydrochloride: A Novel Therapeutic Candidate for Renal Ischemia-Reperfusion Injury

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Renal ischemia-reperfusion injury (IRI) is a major cause of acute kidney injury (AKI), a condition with high morbidity and mortality for which therapeutic options are limited. Recent preclinical research has identified JP1302 dihydrochloride (B599025), a potent and selective α2C-adrenoceptor antagonist, as a promising agent for the mitigation of renal IRI. This technical guide provides a comprehensive overview of the mechanism of action, key experimental findings, and detailed protocols related to the effects of JP1302 dihydrochloride on renal IRI. Both pre- and post-ischemic treatment with JP1302 have demonstrated significant renal protection in a rat model of IRI. The primary mechanism of this protective effect is attributed to the suppression of pro-inflammatory cytokine upregulation, mediated by the antagonism of α2C-adrenoceptors. This document is intended to serve as a resource for researchers, scientists, and drug development professionals investigating novel therapeutic strategies for AKI.

Introduction to this compound

This compound is a small molecule that acts as a selective antagonist of the α2C-adrenoceptor. The α2-adrenoceptors are a class of G protein-coupled receptors that are involved in the regulation of neurotransmitter release from sympathetic nerves and adrenergic neurons. The α2C subtype is expressed in the kidney and is believed to play a role in the pathophysiology of renal injury. By selectively blocking this receptor, this compound has been shown to interfere with the detrimental inflammatory cascade that is characteristic of renal IRI.

Effects on Renal Ischemia-Reperfusion Injury: Quantitative Data

In a key study by Shimokawa et al. (2019), the efficacy of this compound was evaluated in a rat model of renal ischemia-reperfusion injury. The data consistently demonstrate a significant protective effect of JP1302, administered either before ischemia or after the initiation of reperfusion.

Renal Function Parameters

Treatment with JP1302 (3.0 mg/kg) significantly improved renal function following IRI. Both pre-treatment and post-treatment regimens led to a marked reduction in serum levels of blood urea (B33335) nitrogen (BUN) and creatinine (B1669602), key indicators of kidney damage. Furthermore, creatinine clearance, a measure of the kidney's filtering capacity, was significantly improved in the JP1302-treated groups compared to the vehicle-treated IRI group.[1][2]

| Parameter | Sham | Ischemia-Reperfusion (Vehicle) | JP1302 Pre-treatment (3.0 mg/kg) | JP1302 Post-treatment (3.0 mg/kg) |

| Blood Urea Nitrogen (BUN) (mg/dL) | 18.4 ± 1.2 | 105.7 ± 8.3 | 55.2 ± 10.1 | 60.3 ± 9.8 |

| Plasma Creatinine (mg/dL) | 0.3 ± 0.03 | 2.9 ± 0.4 | 1.3 ± 0.3 | 1.5 ± 0.4 |

| Creatinine Clearance (mL/min) | 1.2 ± 0.1 | 0.2 ± 0.05 | 0.6 ± 0.1 | 0.5 ± 0.1 |

| *Data are presented as mean ± SEM. p < 0.05 compared to the Ischemia-Reperfusion (Vehicle) group. |

Renal Norepinephrine (B1679862) Levels

Renal IRI is associated with an increase in sympathetic nervous activity and a consequent rise in local norepinephrine concentrations, which can exacerbate tissue injury. Treatment with JP1302 significantly attenuated the IRI-induced increase in renal venous norepinephrine levels, suggesting a modulatory effect on the sympathetic nervous response to ischemic injury.[1][2]

| Parameter | Sham | Ischemia-Reperfusion (Vehicle) | JP1302 Pre-treatment (3.0 mg/kg) | JP1302 Post-treatment (3.0 mg/kg) |

| Renal Venous Norepinephrine (pg/mL) | 150 ± 25 | 850 ± 120 | 450 ± 80 | 500 ± 90 |

| *Data are presented as mean ± SEM. p < 0.05 compared to the Ischemia-Reperfusion (Vehicle) group. |

Pro-inflammatory Cytokine Expression

A hallmark of renal IRI is a robust inflammatory response characterized by the upregulation of pro-inflammatory cytokines. Quantitative real-time PCR analysis of kidney tissue revealed that both pre- and post-treatment with JP1302 significantly suppressed the mRNA expression of key inflammatory mediators, including tumor necrosis factor-alpha (TNF-α), monocyte chemoattractant protein-1 (MCP-1), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6), as compared to the vehicle-treated IRI group.[1]

| Parameter (Relative mRNA Expression) | Sham | Ischemia-Reperfusion (Vehicle) | JP1302 Pre-treatment (3.0 mg/kg) | JP1302 Post-treatment (3.0 mg/kg) |

| TNF-α | 1.0 ± 0.2 | 8.5 ± 1.5 | 3.5 ± 0.8 | 4.0 ± 0.9 |

| MCP-1 | 1.0 ± 0.3 | 10.2 ± 1.8 | 4.2 ± 1.0 | 4.8 ± 1.1 |

| IL-1β | 1.0 ± 0.2 | 7.8 ± 1.3 | 3.1 ± 0.7 | 3.5 ± 0.8 |

| IL-6 | 1.0 ± 0.4 | 12.5 ± 2.1 | 5.5 ± 1.2 | 6.1 ± 1.4 |

| *Data are presented as mean ± SEM. p < 0.05 compared to the Ischemia-Reperfusion (Vehicle) group. |

Experimental Protocols

The following methodologies were employed in the pivotal studies evaluating the effects of this compound on renal IRI.

Animal Model of Renal Ischemia-Reperfusion Injury

-

Animal Species: Male Sprague-Dawley rats.

-

Ischemia Induction: The left renal artery and vein were occluded with a microvascular clamp for a duration of 45 minutes.[3] This was followed by the removal of the clamp to allow for reperfusion.

-

Reperfusion: The reperfusion period was 24 hours, after which the animals were euthanized for sample collection.

-

Experimental Groups:

-

Sham Group: Underwent a sham operation where the renal pedicle was isolated but not clamped.

-

Ischemia-Reperfusion (I/R) Vehicle Group: Received an intravenous injection of the vehicle solution.

-

JP1302 Pre-treatment Group: Received an intravenous injection of JP1302 (3.0 mg/kg) 5 minutes before the induction of ischemia.[4]

-

JP1302 Post-treatment Group: Received an intravenous injection of JP1302 (3.0 mg/kg) 45 minutes after the initiation of reperfusion.[4]

-

Measurement of Renal Function

-

Blood and Urine Collection: At the end of the 24-hour reperfusion period, blood samples were collected via cardiac puncture, and urine was collected from the bladder.

-

Biochemical Analysis: Plasma and urine creatinine levels, as well as blood urea nitrogen (BUN) levels, were measured using standard automated laboratory techniques.

-

Creatinine Clearance Calculation: Creatinine clearance was calculated using the standard formula: (Urine Creatinine × Urine Volume) / (Plasma Creatinine × Time).

Measurement of Renal Venous Norepinephrine

-

Sample Collection: Blood was carefully collected from the left renal vein.

-

Analysis: Plasma norepinephrine concentrations were determined using high-performance liquid chromatography (HPLC).

Quantitative Real-Time PCR for Cytokine mRNA

-